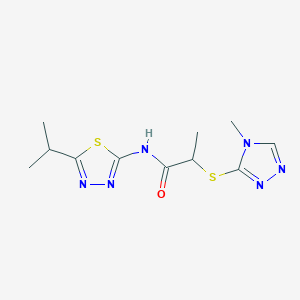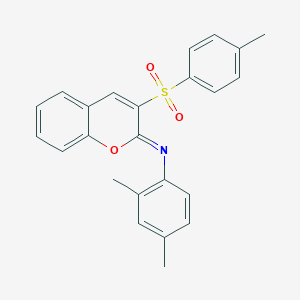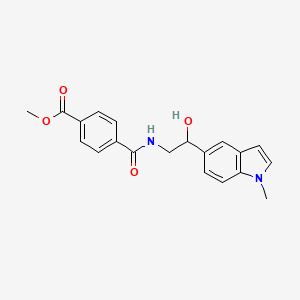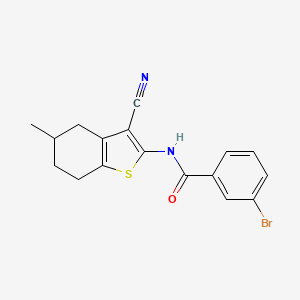![molecular formula C18H15N3O3S2 B2798737 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-68-3](/img/structure/B2798737.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a thiadiazol ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. These structural components suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide a detailed analysis .Scientific Research Applications
Antibacterial and Antifungal Activities
Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has demonstrated significant antibacterial and antifungal properties. These compounds, through their bioactive moieties, exhibit good antiviral activities against tobacco mosaic virus (TMV) and potent antibacterial activities against specific pathogens like Xanthomonas oryzae and Ralstonia solanacearum. Their effectiveness in combating agricultural pathogens suggests a promising application in the development of novel antiviral and antibacterial agents (Tang et al., 2019).
Antioxidant and Anti-inflammatory Compounds
A series of novel compounds incorporating the 1,3,4-thiadiazole and 1,3-thiazolidin-5-yl moieties have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds have shown promising results in DPPH radical scavenging efficacy and excellent anti-inflammatory activity, highlighting their potential as antioxidant and anti-inflammatory agents (Koppireddi et al., 2013).
Anticancer Activities
The synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives have shown significant anticancer activities, particularly against MCF-7 and A549 tumor cell lines. These findings indicate the potential of these compounds in cancer therapy, offering a new avenue for the development of anticancer agents (Çevik et al., 2020).
Antimicrobial and Antiviral Agents
Derivatives of the specified compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing promising results at low minimum inhibitory concentrations (MICs). This indicates their potential use as effective antimicrobial agents in medical and agricultural applications (Rezki, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11-4-2-3-5-13(11)17-20-18(26-21-17)25-9-16(22)19-12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPRGKHHBGOMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)
![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)



![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)